![molecular formula C19H14Cl2N2O3 B2607371 methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate CAS No. 338394-29-9](/img/structure/B2607371.png)

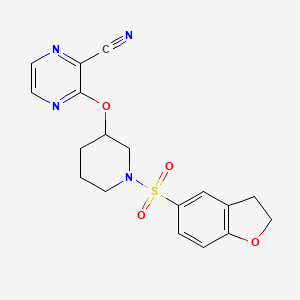

methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

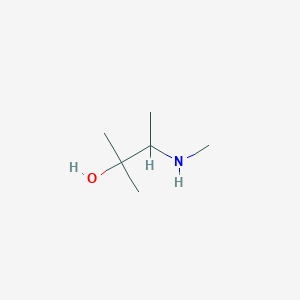

Methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C19H14Cl2N2O3 and its molecular weight is 389.23. The purity is usually 95%.

BenchChem offers high-quality methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Myorelaxant Activity Evaluation

Methyl(ethyl) 4-(dichlorophenyl)-2,7-dimethyl-5-oxo-l,4,5,6,7,8-hexahydroquinoline-3-carboxylates, including compounds structurally related to the mentioned molecule, were synthesized and assessed for their myorelaxant and potassium channel opening activities. The study found that some compounds elicited concentration-dependent relaxation on rabbit gastric fundus smooth muscle strips, indicating potential applications in myorelaxant therapy (Gündüz et al., 2008).

Antimycobacterial Activity

Compounds structurally akin to methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate demonstrated antimycobacterial activity against Mycobacterium fortuitum. This highlights their potential as candidates for developing new classes of antimycobacterial compounds, especially considering their low toxicity profiles (Wojciechowski & Płoszaj, 2020).

Alkylation and Reactivity Studies

The molecule served as an efficient alkylating agent for various aromatic heterocycles. The derived aziridines exhibited interesting chemical reactivity, furthering the understanding of its structural and reactive capabilities, which could have implications in synthetic chemistry (Alves et al., 2000).

Photochemistry and Vibrational Spectroscopy

Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a similar compound, was synthesized and studied under low temperature conditions using FTIR spectroscopy. The research provided insights into the conformers of such molecules, their energy barriers, and photoisomerization processes, contributing to the field of photochemistry and spectroscopy (Lopes et al., 2011).

Nonlinear Optical Properties

Novel compounds structurally related were synthesized and characterized for their third-order nonlinear optical properties. The study revealed excellent optical limiting behavior at specific wavelengths, indicating potential applications in photonic and optoelectronic devices (Murthy et al., 2013).

Mecanismo De Acción

Target of Action

GNF-Pf-5469, also known as “methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate” or “methyl 5-(2-anilinovinyl)-3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate”, is a compound that has been identified as a potential antimalarial drug It is known that the compound has a significant effect on the plasmodium falciparum parasite, which is responsible for malaria .

Mode of Action

Instead, it appears to interact with other targets within the parasite, leading to its death .

Biochemical Pathways

It is known that the compound has a significant impact on the metabolism of the plasmodium falciparum parasite . This suggests that GNF-Pf-5469 may interfere with key metabolic pathways within the parasite, leading to its death.

Pharmacokinetics

It is known that the compound has a potent effect against the plasmodium falciparum parasite

Result of Action

It is known that the compound has a significant effect on the plasmodium falciparum parasite, leading to its death . This suggests that GNF-Pf-5469 may induce changes at the molecular and cellular level that are detrimental to the parasite.

Propiedades

IUPAC Name |

methyl 5-[(E)-2-anilinoethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O3/c1-25-19(24)17-15(10-11-22-12-6-3-2-4-7-12)26-23-18(17)16-13(20)8-5-9-14(16)21/h2-11,22H,1H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFRIOBUONRQHX-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C=CNC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)/C=C/NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-Dihydro-1-benzofuran-5-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2607288.png)

![N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2607289.png)

![4-bromo-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol](/img/structure/B2607296.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2607298.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2607310.png)

![N-(4-isopropylphenyl)-2-methyl-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2607311.png)